molecular formula C20H19N3O2S B3310383 N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946203-16-3

N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3310383
CAS No.: 946203-16-3
M. Wt: 365.5 g/mol
InChI Key: GWWYCFSXFUWZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced through a coupling reaction between the thiazole derivative and benzoyl chloride in the presence of a base, such as triethylamine.

    Carbamoylation: The final step involves the carbamoylation of the thiazole derivative with 4-ethylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate: Exhibits anti-inflammatory and analgesic properties.

Uniqueness

N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-2-14-8-10-16(11-9-14)21-18(24)12-17-13-26-20(22-17)23-19(25)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWYCFSXFUWZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.